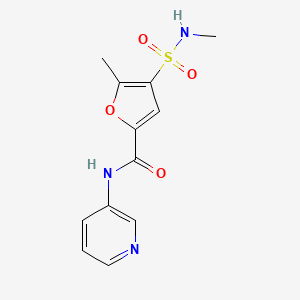

5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-methyl-4-(methylsulfamoyl)-N-pyridin-3-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-11(20(17,18)13-2)6-10(19-8)12(16)15-9-4-3-5-14-7-9/h3-7,13H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEVIRPXPJIPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)NC2=CN=CC=C2)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine or amide reagent under suitable conditions.

Attachment of the pyridinyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Methylation and sulfonation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyridinyl group.

Reduction: Reduction reactions could target the carboxamide or sulfonamide groups.

Substitution: Various substitution reactions can occur, especially on the pyridinyl ring or the furan ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the furan ring, sulfamoyl group, or pyridine substituent. Below is a comparative analysis:

2.1. Furan Carboxamide Derivatives

- Compound A: (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine Structure: Lacks the sulfamoyl group and furan core; instead, it features a methanimine (Schiff base) linkage. Properties: Exhibits a fruity odor (pear note) due to its volatile nature, as observed in pear floral volatiles .

Compound B : (E)-N-(3-methylbutyl)-1-phenylmethanimine

2.2. Sulfamoyl-Containing Derivatives

- Compound C: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Structure: Features a fused furopyridine core and fluorophenyl/trifluoroethyl groups. Properties: Enhanced metabolic stability due to fluorine substituents and the oxadiazole ring, but reduced solubility compared to the target compound .

2.3. Pyridine-Substituted Analogs

- Compound D : 5-methyl-N-(pyridin-3-yl)furan-2-carboxamide (lacking sulfamoyl group)

- Properties : Lower molecular weight and simpler structure result in faster pharmacokinetic clearance but weaker binding affinity in enzyme assays.

Biological Activity

5-Methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide, also known as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHNOS

- Molecular Weight : 295.32 g/mol

The structure includes a furan ring, a methylsulfamoyl group, and a pyridine moiety. These structural features are believed to contribute to its biological activity.

Research indicates that the biological activity of 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially making it useful in treating infections caused by resistant strains of bacteria.

- Anti-cancer Activity : There is growing evidence that this compound may inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

Biological Activity Data

A summary of biological activities based on various studies is provided in the table below:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential for therapeutic use in bacterial infections.

Case Study 2: Anti-cancer Potential

In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells and HeLa cervical cancer cells) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the methylsulfamoyl group have been explored to improve potency and selectivity against target enzymes associated with disease states.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Furan core construction : Use a Knorr-type cyclization with substituted β-ketoesters or thioamides to form the 5-methylfuran scaffold .

Sulfamoyl group introduction : React the furan intermediate with chlorosulfonyl derivatives (e.g., methyl chlorosulfonate) under anhydrous conditions, followed by N-methylation .

Pyridine coupling : Employ Buchwald-Hartwig amination or Ullmann coupling to attach the pyridin-3-yl group, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .

- Yield Optimization : Monitor reaction progress via TLC/HPLC. Use high-purity reagents, and optimize temperature (e.g., 80–110°C for coupling steps) .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfamoyl methyl at δ ~2.5 ppm; pyridyl protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns (e.g., sulfamoyl-pyridine interactions) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (expected [M+H]⁺ ~323.1 g/mol) .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer :

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify sensitivities. Preliminary data suggest light sensitivity; store in amber vials .

- Storage : Use desiccants (silica gel) at –20°C under inert gas (argon) to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the pharmacological relevance of the sulfamoyl and pyridyl groups?

- Methodological Answer :

- Analog Synthesis : Replace the N-methylsulfamoyl group with sulfonamide or carbamate moieties; modify the pyridyl substituent (e.g., 4-pyridyl vs. 3-pyridyl) .

- Biological Assays : Screen analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays. Compare IC₅₀ values to establish SAR trends .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding poses in enzyme active sites .

Q. What strategies resolve contradictions in reported biological activity data for furan-2-carboxamide derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ variability in kinase inhibition assays) and identify confounding factors (e.g., assay pH, solvent DMSO%) .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

- Cross-Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to assess logP (target <3), solubility (LogS >–4), and CYP450 inhibition risks .

- Metabolic Stability : Perform microsomal stability assays (human liver microsomes) with LC-MS/MS quantification. Modify labile groups (e.g., methylsulfamoyl → trifluoromethylsulfonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.